molecular formula C10H11ClF3NO B15311723 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine

2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B15311723
M. Wt: 253.65 g/mol
InChI Key: OEADOTHFGWSCKY-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine is an organic compound that features a trifluoromethyl group attached to a propan-1-amine backbone, with a 5-chloro-2-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-methoxyphenylboronic acid.

    Coupling Reaction: The boronic acid is then subjected to a Suzuki coupling reaction with a suitable trifluoropropyl halide under palladium catalysis to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered oxidation states.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug design and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 2-Methoxyphenyl isocyanate
  • 5-Chloro-2-methoxyphenylacetonitrile

Uniqueness

2-(5-Chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C10H11ClF3NO/c1-16-9-3-2-6(11)4-7(9)8(5-15)10(12,13)14/h2-4,8H,5,15H2,1H3

InChI Key

OEADOTHFGWSCKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(CN)C(F)(F)F

Origin of Product

United States

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